N-[(1-cyclopentyl-3-piperidinyl)methyl]-2-oxo-2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide
Overview
Description
N-[(1-cyclopentyl-3-piperidinyl)methyl]-2-oxo-2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide is a useful research compound. Its molecular formula is C26H39N3O2 and its molecular weight is 425.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.30422750 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioactive Metabolites and Marine Actinobacterium
- Study : Bioactive metabolites of the marine actinobacterium Streptomyces sp. KMM 7210 were isolated and examined for their cytotoxic activities. Similar compounds to the requested chemical were found to have effects on sea urchin sperm and eggs, indicating potential biological activity (Sobolevskaya et al., 2007).
Analgesic Effects and Opioid Agonists
- Study : Research on 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides explored the development of potent opioid kappa agonists. These substances, structurally related to the queried chemical, demonstrated significant analgesic effects in animal models (Costello et al., 1991).
Antibacterial Potential
- Study : N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus were synthesized and screened for antibacterial activity. Similar compounds showed moderate to high efficacy against various bacterial strains (Iqbal et al., 2017).
DNA Binding Studies
- Study : Paracetamol derivatives, structurally related to the requested compound, were synthesized and their interactions with DNA and proteins were studied. These compounds demonstrated significant interactions suggesting potential applications in biochemistry and pharmacology (Raj, 2020).
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-3-yl)methyl]-2-oxo-2-phenyl-N-(2-piperidin-1-ylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39N3O2/c30-25(23-11-3-1-4-12-23)26(31)29(19-18-27-15-7-2-8-16-27)21-22-10-9-17-28(20-22)24-13-5-6-14-24/h1,3-4,11-12,22,24H,2,5-10,13-21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSBGRQXDGFUGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN(CC2CCCN(C2)C3CCCC3)C(=O)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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